molecular formula C13H8ClFO2 B6369404 3-(3-Chloro-5-fluorophenyl)benzoic acid CAS No. 1261941-19-8

3-(3-Chloro-5-fluorophenyl)benzoic acid

Cat. No.: B6369404
CAS No.: 1261941-19-8
M. Wt: 250.65 g/mol
InChI Key: PGAFQSSDFFWSCU-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C₁₃H₈ClFO₂ and CAS number 1261941-19-8 (referenced as BA-3121 in commercial catalogs) . The compound features a benzoic acid backbone substituted at the 3-position with a 3-chloro-5-fluorophenyl group. Its molecular weight is 266.66 g/mol, and it is typically marketed as a research chemical in 1 g and 5 g quantities, priced at approximately $240.00 and $890.00, respectively .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAFQSSDFFWSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683310
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-19-8
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-chloro-5-fluorophenylboronic acid can be coupled with a suitable benzoic acid derivative under mild conditions .

Another method involves the hydrolysis of 3-chloro-5-fluorobenzonitrile, which can be prepared from 1-bromo-3-chloro-5-fluorobenzene through a two-step process involving cyanation and subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Oxidation and Reduction: Products include carboxylic acid derivatives, alcohols, and aldehydes.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acid Derivatives

The physicochemical properties and applications of halogenated benzoic acids vary significantly based on substituent positions and halogen types. Below is a comparative analysis of key analogs:

Table 1: Comparison of Halogenated Benzoic Acid Derivatives
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
3-(3-Chloro-5-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 1261941-19-8 266.66 3-Cl, 5-F on phenyl Research intermediate; commercial availability
2-(3-Chloro-5-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 1261915-22-3 266.66 2-Cl, 5-F on phenyl Structural isomer; used in ligand synthesis
3-Chloro-5-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ 53985-49-2 238.57 3-Cl, 5-CF₃ Solid; soluble in DMF/ethanol; higher lipophilicity
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine C₁₁H₇ClFNO₂ 1261938-64-0 247.63 Pyridine core Heterocyclic analog; potential pharmaceutical applications
Key Observations:

Substituent Position Effects :

  • The 3-chloro-5-fluoro substitution pattern in the phenyl ring (target compound) contrasts with 2-chloro-5-fluoro (YA-1210) , altering steric and electronic profiles. Meta-substituted derivatives generally exhibit higher symmetry, influencing crystallinity and melting points.
  • Trifluoromethyl groups (e.g., in 53985-49-2) enhance lipophilicity and metabolic stability compared to chloro/fluoro groups, making them favorable in agrochemical and pharmaceutical design .

Solubility and Reactivity :

  • Electron-withdrawing substituents (Cl, F, CF₃) increase acidity (lower pKa) of the carboxylic acid group, enhancing solubility in polar solvents. However, bulky substituents (e.g., CF₃) may reduce aqueous solubility .
  • In emulsion liquid membrane (ELM) extraction studies, benzoic acid derivatives with higher hydrophobicity (e.g., chloro/fluoro-substituted) exhibit larger distribution coefficients (m), enabling faster extraction rates compared to acetic acid .

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